

crystal structure of 4,5-diiodo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4,5-diiodo-1-methyl-1H-imidazole*

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An In-Depth Technical Guide to the Crystal Structure of **4,5-diiodo-1-methyl-1H-imidazole** and its Progenitor

Abstract

This technical guide provides a comprehensive analysis of the structural crystallography of halogenated imidazoles, with a primary focus on **4,5-diiodo-1-methyl-1H-imidazole**. Direct experimental crystallographic data for this specific N-methylated compound is not publicly available. Therefore, this guide presents a detailed examination of the known crystal structure of its parent compound, 4,5-diiodo-1H-imidazole, as a scientifically robust proxy. Through a comparative analysis with the crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we offer expert insights into the profound influence of N1-alkylation on crystal packing and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals who leverage crystal engineering and structure-based design in their work.

Introduction: The Significance of Halogenated Imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry and materials science. Its di-iodinated derivatives, such as **4,5-diiodo-1-methyl-1H-imidazole**, are of particular interest. The two iodine atoms provide significant steric and electronic modulation and serve as versatile handles for further functionalization via metal-catalyzed cross-coupling reactions.^[1]

Understanding the three-dimensional arrangement of these molecules in the solid state is critical for:

- Drug Development: Crystal structure dictates solubility, dissolution rate, and stability—key parameters in formulation and bioavailability.
- Crystal Engineering: The iodine atoms are potent halogen bond donors, enabling the rational design of supramolecular architectures with tailored properties.[2][3]
- Materials Science: The controlled assembly of these molecules can lead to novel materials with specific electronic or catalytic properties.[4]

While the crystal structure for the N-methylated target is elusive in public databases, an analysis of its immediate precursor, 4,5-diodo-1H-imidazole, provides foundational knowledge. By contrasting this with the known structure of N-methylated dibromo-imidazole, we can construct a reliable model of the structural impact of the methyl group.

Synthesis and Crystallization of 4,5-diodo-1H-imidazole

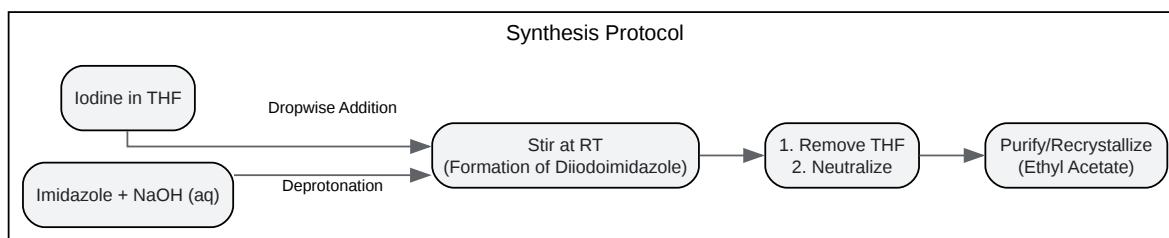
The synthesis of the parent compound, 4,5-diodo-1H-imidazole, is a critical first step. The causality behind this protocol is to facilitate a double electrophilic substitution on the electron-rich imidazole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the di-iodination of imidazole.[4][5]

- Deprotonation: Dissolve imidazole (1.0 eq) in an aqueous solution of sodium hydroxide (3.0 eq). This step is crucial as it generates the highly nucleophilic imidazolate anion, activating the ring for electrophilic attack. The reaction is performed under cooling in an ice bath to manage any exotherm.
- Iodination: Separately, dissolve elemental iodine (2.0 eq) in a suitable organic solvent like tetrahydrofuran (THF) to facilitate its addition.[4] The iodine solution is then added dropwise to the imidazolate solution. The THF is essential for solubilizing the iodine.[4]

- Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, remove the THF under reduced pressure. The resulting aqueous solution is neutralized to precipitate the crude product.
- Purification & Crystallization: The crude solid is collected by filtration. Purification is achieved by heating and stirring the crude product in ethyl acetate.^[4] Single crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a saturated solution.



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Caption: Workflow for the synthesis of 4,5-diiodo-1H-imidazole.

Crystallographic Analysis of 4,5-diiodo-1H-imidazole

The crystal structure of 4,5-diiodo-1H-imidazole has been experimentally determined and provides a wealth of information.^[6] The data reveals a system governed by a powerful interplay of hydrogen and halogen bonds.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data deposited in the Crystallography Open Database (COD).^[6]

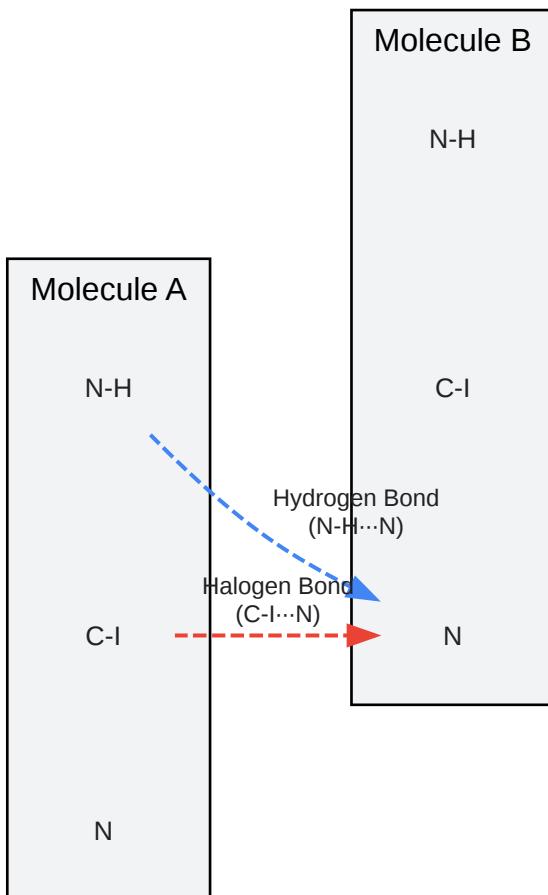
Parameter	Value
Chemical Formula	<chem>C3H2I2N2</chem>
COD Number	4512829
Crystal System	Tetragonal
Space Group	P 4 ₁ 2 ₁ 2
a (Å)	6.8867
b (Å)	6.8867
c (Å)	28.275
α (°)	90
β (°)	90
γ (°)	90
z	8
Reference	Crystal Growth & Design 2015, 15(4), 1658-

Molecular Geometry and Intermolecular Interactions

The defining feature of the 4,5-diiodo-1H-imidazole crystal structure is the formation of infinite chains stabilized by two primary non-covalent interactions:

- N-H…N Hydrogen Bonds: The protonated N1 atom of one imidazole molecule acts as a hydrogen bond donor to the unprotonated N3 atom of an adjacent molecule. This is a classic and highly directional interaction that strongly influences the primary orientation of molecules.
- C-I…N Halogen Bonds: The iodine atom at the C5 position exhibits an electrophilic region known as a σ -hole.^[3] This region forms an attractive, directional interaction with the lone pair of the N3 nitrogen atom of a neighboring molecule. This C-I…N halogen bond is a critical force in the crystal packing of iodo-substituted heterocycles.^[7]

These two interactions work in concert to assemble the molecules into robust, chain-like architectures. The interplay between the strong hydrogen bond and the directional halogen bond dictates the overall supramolecular assembly.[6]



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Caption: Key intermolecular forces in solid-state 4,5-diiodo-1H-imidazole.

The Impact of N1-Methylation: A Comparative Analysis

To understand the structure of **4,5-diiodo-1-methyl-1H-imidazole**, we must analyze how the addition of a methyl group at the N1 position alters the intermolecular interactions observed in the parent compound. The crystal structure of 4,5-dibromo-1-methyl-1H-imidazole serves as an excellent model for this analysis.[8]

Core Directive: Disruption of Hydrogen Bonding

The most significant structural change upon N1-methylation is the elimination of the N-H hydrogen bond donor. This has profound consequences for the crystal packing:

- **Loss of Chain Formation:** The primary N-H···N interaction that drives chain formation in the parent compound is no longer possible. The molecule is now only a hydrogen bond acceptor at the N3 position.
- **Emergence of Weaker Interactions:** With the dominant hydrogen bond removed, weaker interactions, such as C-H···Br or C-H···N hydrogen bonds and Br···Br halogen bonds, become the structure-directing forces.
- **Altered Packing Motif:** The loss of the strong, linear hydrogen bond allows for entirely different, often more complex, packing arrangements to minimize lattice energy. The steric bulk of the methyl group itself will also influence how the molecules can approach one another.

In the known structure of 4,5-dibromo-1-methyl-1H-imidazole (CCDC Number: 209947), the packing is not dictated by the strong chains seen in the diiodo-1H-imidazole.[8] Instead, a network of weaker interactions defines the crystal lattice. It is highly probable that **4,5-diiodo-1-methyl-1H-imidazole** would follow the same principle. The powerful C-I···N halogen bond would likely remain a key interaction, but without the reinforcing N-H···N hydrogen bond, it would compete with other forces, potentially leading to a completely different supramolecular architecture.

Conclusion and Future Outlook

This guide has provided a detailed analysis of the structural characteristics of 4,5-diiodo-1H-imidazole as a proxy for its N-methylated derivative. The solid-state structure of the parent compound is dominated by a robust network of N-H···N hydrogen bonds and C-I···N halogen bonds, which together assemble the molecules into infinite chains.

Based on a comparative analysis with the known crystal structure of 4,5-dibromo-1-methyl-1H-imidazole, we can confidently assert that N1-methylation fundamentally alters the supramolecular assembly. The elimination of the N-H hydrogen bond donor disrupts the

primary chain-forming motif, forcing the crystal packing to be governed by a different hierarchy of weaker intermolecular forces.

For professionals in drug development and materials science, this analysis underscores a critical principle: a seemingly minor chemical modification like N-methylation can lead to drastically different crystal structures and, consequently, different physicochemical properties. The experimental determination of the crystal structure of **4,5-diodo-1-methyl-1H-imidazole** remains a crucial step to validate these expert-driven predictions and to fully enable its potential in structure-based design.

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- To cite this document: BenchChem. [crystal structure of 4,5-diodo-1-methyl-1H-imidazole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347203#crystal-structure-of-4-5-diodo-1-methyl-1h-imidazole\]](https://www.benchchem.com/product/b1347203#crystal-structure-of-4-5-diodo-1-methyl-1h-imidazole)

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